molecular formula C10H11BrO3 B2782832 Methyl 2-(3-bromo-4-methoxyphenyl)acetate CAS No. 19626-36-9

Methyl 2-(3-bromo-4-methoxyphenyl)acetate

Cat. No. B2782832
CAS RN: 19626-36-9
M. Wt: 259.099
InChI Key: SJYUPYFKRKUSLL-UHFFFAOYSA-N
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Patent
US08524748B2

Procedure details

To 3-bromo-4-methoxyphenylacetic acid (1.0 g, 4.1 mmol) in MeOH (20 mL) was added HCl (4N in 1,4-dioxane; 5 mL, 20 mmol), and the reaction was refluxed overnight. The mixture was concentrated to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].Cl.[CH3:15]O>>[CH3:15][O:12][C:11](=[O:13])[CH2:10][C:4]1[CH:5]=[CH:6][C:7]([O:8][CH3:9])=[C:2]([Br:1])[CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=CC1OC)CC(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC(=C(C=C1)OC)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.